N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a unique structure combining imidazo[1,2-a]pyridine, phenyl, and pyrazole moieties, which contribute to its significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of Imidazo[1,2-a]pyridine Core: This step involves the cyclization of 2-aminopyridine with α-bromoketones under controlled conditions to form the imidazo[1,2-a]pyridine scaffold.
Coupling with Phenyl Derivatives: The imidazo[1,2-a]pyridine intermediate is then coupled with phenyl derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Formation of Pyrazole Ring: The final step involves the formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Solvents: Toluene, ethyl acetate, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .
Scientific Research Applications
Chemistry
In chemistry, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is often studied for its ability to modulate biological pathways, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in pharmaceutical research .
Industry
Industrially, this compound is used in the development of new materials and as a precursor for the synthesis of advanced pharmaceuticals. Its versatility and reactivity make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinase enzymes involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines
Uniqueness
Compared to similar compounds, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of imidazo[1,2-a]pyridine, phenyl, and pyrazole moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O/c1-28-22(15-20(27-28)17-9-3-2-4-10-17)24(30)26-19-12-6-5-11-18(19)21-16-29-14-8-7-13-23(29)25-21/h2-16H,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKATTVVHTXBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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